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Thymeleatoxin

Cat. No.: B10785492
M. Wt: 628.7 g/mol
InChI Key: OTTFLYUONKAFGT-KSFWXGPWSA-N
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Description

Historical Context and Significance in Natural Products Chemistry

The study of natural products has been a cornerstone of organic chemistry and drug discovery for centuries. nih.govwou.edunih.gov Historically, compounds derived from natural sources have been utilized in traditional medicine and have led to the development of numerous pharmaceuticals. nih.govmdpi.com The exploration of complex molecules like thymeleatoxin is a continuation of this tradition, driving the development of new synthetic methodologies and providing valuable tools for chemical biology research. The synthesis of complex natural products has been a significant measure of the advancement of organic chemistry, with landmark syntheses marking major achievements in the field. blogspot.com

This compound, also known as gnidicin, was first isolated in 1975. stanford.edu Its discovery and the subsequent elucidation of its structure contributed to the growing understanding of the daphnane (B1241135) diterpenoid class of compounds. These compounds, along with tiglianes and ingenanes, are known for their potent biological activities, which has spurred considerable research into their synthesis and mechanism of action. stanford.edunih.gov

Biogeographical and Botanical Origins of this compound

This compound is primarily found in plants belonging to the Thymelaeaceae family. researchgate.netmdpi.com This family of plants is known for producing a variety of toxic and physiologically interesting diterpenes. alliedacademies.org Plants of the Thymelaeaceae and Euphorbiaceae families are major sources of daphnane diterpenoids and are mainly distributed in the tropical and subtropical regions of Asia. mdpi.com

This compound was originally isolated from the extracts of Gnidia lamprantha. stanford.edualliedacademies.org This plant, along with other species of the Gnidia genus, is known to produce a range of biologically active compounds, including other daphnane diterpene esters like gnididin (B1236297) and gniditrin. alliedacademies.org The isolation of this compound from Gnidia lamprantha was a significant finding, as it and structurally similar compounds were found to possess antileukemic properties. alliedacademies.org Later, this compound was also isolated from Thymelaea hirsuta. ucl.ac.ukucl.ac.uk

Classification and Structural Relationship within the Daphnane Diterpene Family

This compound belongs to the daphnane class of diterpenoids. researchgate.netnaturalproducts.net The daphnane skeleton is characterized by a 5/7/6-membered tricyclic ring system. nih.govresearchgate.netmdpi.com A key feature of many daphnane-type diterpenoids, including this compound, is the presence of an orthoester group. researchgate.netmdpi.com In this compound, this orthoester is formed from a benzoic acid and connects to the daphnane core at positions C-9, C-13, and C-14. alliedacademies.org

Daphnane diterpenoids can be categorized into several types based on their structural features. researchgate.netmdpi.com this compound is classified as an orthoester daphnane type, which is a common structural motif within this family. nih.gov It is structurally related to other well-known daphnane diterpenes such as daphnetoxin (B1198267) and mezerein. researchgate.net

Overview of Major Research Trajectories on this compound

Research on this compound has primarily focused on its potent biological activity as a protein kinase C (PKC) activator. stanford.edunih.govphysiology.org PKC is a family of enzymes that plays a crucial role in various cellular signaling pathways. The ability of this compound to activate PKC has made it a valuable tool for studying these pathways.

Initial studies suggested that this compound might be a selective activator of conventional PKC isoforms (α, βI, and γ). stanford.edu However, subsequent research has cast doubt on this selectivity, with some studies indicating that it can also activate novel PKC isoforms like δ. stanford.edu The observed differences in selectivity have been attributed to variations in assay conditions, highlighting the complexity of studying PKC activation. stanford.edu

This compound has been investigated in various biological contexts, including:

Thymocyte lineage commitment: Studies have explored the role of PKC activation by this compound in the development of T cells. researcher.lifeaai.org

Modulation of ion channels: Research has shown that this compound can inhibit the activity of certain potassium channels through PKC activation. physiology.org

Regulation of cellular processes: It has been used to study the role of PKC in processes like hepatic stellate cell activation and the regulation of Na+,K+-ATPase activity. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36O10 B10785492 Thymeleatoxin

Properties

Molecular Formula

C36H36O10

Molecular Weight

628.7 g/mol

IUPAC Name

[(1S,2R,6S,7S,8R,10S,11R,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26-,28-,29+,30-,31-,32+,33-,34+,35-,36-/m1/s1

InChI Key

OTTFLYUONKAFGT-KSFWXGPWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@]2([C@H]3[C@@H]4[C@@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8

Canonical SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8

Origin of Product

United States

Isolation, Purification, and Advanced Structural Characterization Methodologies

Extraction Techniques from Biological Sources

The initial step in isolating Thymeleatoxin is its extraction from the host organism, primarily plants of the Thymelea genus. pageplace.de The choice of extraction method is critical to maximize the yield and preserve the integrity of the compound.

Solvent-Based Extraction Approaches

Solvent extraction is a foundational technique in natural product chemistry, relying on the principle of "like dissolves like." nih.gov The selection of an appropriate solvent is paramount and is based on the polarity of this compound. nih.gov

The process of solvent extraction involves several stages: the solvent must first penetrate the solid matrix of the biological material, after which the target compound, this compound, dissolves into the solvent. nih.gov This solution then diffuses out of the matrix and is collected. nih.gov Factors that influence the efficiency of this process include the properties of the solvent, the particle size of the plant material, the ratio of solvent to solid material, the extraction temperature, and the duration of the extraction. nih.gov

Commonly used solvents in the extraction of natural products include alcohols like ethanol (B145695) and methanol (B129727) due to their broad solvency. nih.gov The choice between different solvents or a mixture of solvents is often determined empirically to achieve the best recovery of the target compound. scielo.br For instance, ethyl acetate (B1210297) and dichloromethane, or mixtures thereof, are preferred for a range of compounds including amides and carbamates. openaccessjournals.com The process typically involves soaking the plant material in the chosen solvent, which dissolves the desired compounds. rootsciences.com The resulting solution, rich in the extracted compounds, is then separated from the solid plant residue. rootsciences.com

Specialized Extraction Methods

Beyond simple solvent soaking, more advanced and efficient extraction methods have been developed to enhance the yield and reduce the time and solvent consumption. These methods often employ energy sources to facilitate the extraction process. nih.govencyclopedia.pub

Soxhlet extraction is a continuous process that utilizes a specialized apparatus. nih.govencyclopedia.pub In this method, the solid material is placed in a thimble, and a solvent is heated in a flask below. encyclopedia.pub The solvent vapor travels up a side arm, condenses, and drips into the thimble, extracting the desired compounds. encyclopedia.pub Once the solvent level in the thimble reaches a certain point, it siphons back into the flask, carrying the extracted compounds with it. This cycle repeats, ensuring a thorough extraction with fresh solvent in each cycle. nih.gov While efficient, the prolonged exposure to heat can potentially degrade thermolabile compounds. nih.gov

Ultrasound-Assisted Extraction (UAE) , or sonication, utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting the cell walls and enhancing the penetration of the solvent and diffusion of the solute. nih.gov This method is advantageous for its reduced extraction time, lower solvent consumption, and suitability for heat-sensitive compounds like this compound due to the lower operating temperatures. nih.gov

Other modern techniques include Microwave-Assisted Extraction (MAE) , which uses microwave energy to heat the solvent and plant material, and Supercritical Fluid Extraction (SFE) , which employs a supercritical fluid, often carbon dioxide, as the extraction solvent. encyclopedia.pubunirioja.es These advanced methods offer increased efficiency and are considered more environmentally friendly due to reduced solvent usage. encyclopedia.pub

Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. The next critical phase is the purification of this compound to isolate it from other co-extracted substances. hilarispublisher.com Chromatographic techniques are the cornerstone of this purification process. nih.gov

Chromatographic Purification Techniques

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. alwsci.com The choice of chromatographic method depends on the chemical properties of this compound and the impurities present in the extract. nih.gov A common strategy involves a multi-step process, often combining different chromatographic principles to achieve high purity. polypeptide.com

Liquid-liquid extraction (LLE), also known as solvent extraction or partitioning, is a fundamental and versatile technique often used for the initial cleanup of crude extracts. phenomenex.comlongdom.org This method separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. openaccessjournals.comvinanhatrang.com

The principle of LLE relies on the partition coefficient of a compound, which describes its relative solubility in the two phases. longdom.org By selecting an appropriate solvent system, this compound can be selectively transferred from the initial extract (dissolved in one phase) into the other, leaving many impurities behind. phenomenex.com The process involves vigorously mixing the two liquid phases to facilitate the transfer of the compound, followed by a settling period where the two layers separate due to their different densities. longdom.orgtyextractor.com The layer containing the enriched this compound is then collected. To maximize recovery, this process may be repeated multiple times with fresh solvent. openaccessjournals.comlongdom.org Common organic solvents used in LLE include ethyl acetate, hexane, and chloroform. longdom.org

For higher resolution purification, column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed. cnjournals.comresearchgate.net This can be performed in either normal-phase or reversed-phase mode, which differ in the polarities of their stationary and mobile phases. alwsci.com

Normal-Phase Chromatography (NPC) was one of the earliest forms of liquid chromatography. alwsci.com It utilizes a polar stationary phase, most commonly silica (B1680970) gel, and a non-polar or low-polarity mobile phase, such as hexane, chloroform, or ethyl acetate. alwsci.comhawach.com In this system, polar compounds in the mixture interact more strongly with the polar stationary phase and are retained longer, while non-polar compounds travel through the column more quickly with the non-polar mobile phase. alwsci.com

Reversed-Phase Chromatography (RPC) is the most widely used mode in modern HPLC. alwsci.com It employs a non-polar stationary phase, typically silica that has been chemically modified with alkyl chains (e.g., C18 or C8), and a polar mobile phase, which is often a mixture of water and a more polar organic solvent like methanol or acetonitrile (B52724). alwsci.comsepscience.com In RPC, non-polar compounds have a stronger affinity for the non-polar stationary phase and are retained longer, while polar compounds are eluted more quickly with the polar mobile phase. sepscience.com

The selection between normal-phase and reversed-phase chromatography for the purification of this compound would depend on its specific polarity. A typical purification strategy might involve an initial "capture" step using one chromatographic method to remove the bulk of impurities, followed by a "polishing" step using a complementary method, such as reversed-phase chromatography, to achieve the final desired purity. polypeptide.comchromatographyonline.com

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification of specific compounds from complex mixtures, such as plant extracts. credencescientific.comthermofisher.comgilson.com This method is employed to isolate quantities of a target compound in the milligram to gram range, which are sufficient for structural elucidation and bioactivity studies. credencescientific.com The primary goal of semi-preparative HPLC is to achieve high purity of the target compound with a reasonable yield. thermofisher.com

In the context of isolating daphnane (B1241135) diterpenoids like this compound, semi-preparative HPLC is frequently the final purification step. Following initial extraction and fractionation by other chromatographic methods, semi-preparative HPLC provides the high resolution necessary to separate structurally similar compounds. For instance, in the purification of daphnane diterpenoids from Daphne odora, a reversed-phase C18 silica gel column was used with a flow rate of 8.0 mL/min. nih.gov Similarly, the isolation of δ-tocotrienol, another natural product, was achieved on a semi-preparative scale using a reversed-phase C18 column with acetonitrile as the mobile phase. nih.gov

A common challenge in semi-preparative HPLC is the limited solubility of crude or partially purified extracts in the mobile phase, which can lead to poor resolution and system overpressure. To address this, techniques such as dry load injection have been developed. This involves adsorbing the sample onto a solid support, which is then loaded onto the column, ensuring better separation even with high sample loads.

The selection of the stationary phase, mobile phase, and gradient is crucial for successful separation. In the isolation of bis-styryllactones, a stepwise gradient of methanol-water was used on an ODS column. nih.gov For the purification of daphnane-type diterpenes from Stelleropsis tianschanica, a mobile phase of methanol/water (85:15, v/v) was used to yield a pure compound. mdpi.com

Below is a table summarizing typical parameters used in the semi-preparative HPLC purification of daphnane diterpenoids:

ParameterExample SpecificationSource
Column Reversed-phase C18 silica gel (250 x 20 mm) nih.gov
Mobile Phase Methanol/Water or Acetonitrile/Water gradients nih.govnih.gov
Flow Rate 3.8 - 8.0 mL/min nih.govnih.gov
Detection UV-Vis Detector (e.g., at 210 nm or 215 nm) nih.govnih.gov
Injection Volume Dependent on column size and sample concentration thermofisher.com
Mass-Directed Isolation

Mass-directed isolation, also known as mass-triggered purification, is an advanced HPLC technique that utilizes a mass spectrometer as a detector to specifically collect fractions containing compounds of a desired mass-to-charge ratio (m/z). waters.com This method significantly enhances the efficiency and specificity of the purification process, particularly for complex mixtures containing novel or trace compounds. nih.gov The primary advantage of mass-directed isolation is its ability to identify and isolate target compounds based on their molecular weight, even when they co-elute with other substances or are not detectable by UV-Vis detectors. waters.com

In the field of natural product discovery, mass-directed isolation has become an invaluable tool for targeting bioactive compounds. For the isolation of daphnane diterpenoids, which often occur in complex isomeric mixtures, this technique offers a distinct advantage. A study on the rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica utilized an MS-DIAL approach, a data-independent acquisition method that facilitates the identification of compounds in complex matrices. researchgate.net

The general workflow for mass-directed isolation involves:

Analytical Run: A small portion of the sample is first analyzed by LC-MS to determine the retention times and m/z values of the target compounds.

Preparative Run: The bulk of the sample is then subjected to preparative or semi-preparative HPLC. The eluent is split, with a small portion directed to the mass spectrometer and the majority to the fraction collector.

Triggered Fractionation: The mass spectrometer detects the target m/z as it elutes from the column and sends a signal to the fraction collector to collect the corresponding peak.

FeatureDescriptionBenefit
Detector Mass SpectrometerHigh specificity based on molecular weight.
Fraction Collection Triggered by target m/zCollects only desired compounds, reduces post-processing.
Efficiency HighRapidly isolates target compounds from complex mixtures.
Applicability Ideal for novel or trace compoundsCan detect compounds without a UV chromophore.
Macroporous Resin Adsorption

Macroporous resin adsorption is a widely used technique for the enrichment and preliminary purification of natural products from crude extracts. nih.govencyclopedia.pub These resins are synthetic polymers with a porous structure, large surface area, and specific polarity, which allow for the selective adsorption of compounds from a solution. encyclopedia.pub The separation is based on the differential affinity of the compounds in the extract for the resin material. The process typically involves three stages: adsorption, washing to remove impurities, and desorption of the target compounds with a suitable solvent. nih.gov

This technique is particularly effective for the separation of diterpenoids. A study on the enrichment of major diterpenoids from the buds of Wikstroemia chamaedaphne demonstrated the efficacy of macroporous resin chromatography. nih.govresearchgate.net Among seven different resins tested, the D101 macroporous resin showed the best performance for adsorbing and desorbing the target diterpenoids. nih.govresearchgate.net The use of D101 resin has also been reported for the enrichment of diterpenoids from Isodon excisoides. tandfonline.com

The selection of the appropriate resin and elution solvents is critical for successful purification. Resins are available in a range of polarities, from nonpolar (e.g., styrene-divinylbenzene based) to polar (e.g., with acrylic ester groups). For daphnane diterpenoids, which have varying degrees of polarity, a systematic screening of different resins is often necessary to find the optimal adsorbent. encyclopedia.pub

The table below summarizes the characteristics of some commonly used macroporous resins in natural product isolation:

Resin TypePolarityTypical ApplicationExample
Styrene-divinylbenzeneNonpolarSaponins, flavonoids, diterpenoidsD101, Amberlite XAD-4
Acrylic esterWeakly polarPolar compoundsAmberlite XAD-7
Phenol-formaldehydePolarPolyphenols

The process of enrichment using macroporous resins is often a crucial step before fine purification by techniques like semi-preparative HPLC, as it significantly reduces the complexity of the mixture and concentrates the target compounds. researchgate.net

Crystallization Methods

Crystallization is a purification technique that separates a compound from a solution in its solid, crystalline form. A successful crystallization can yield a highly pure compound and is also a prerequisite for structure elucidation by X-ray crystallography. The process relies on the principle of differential solubility of the target compound and impurities in a given solvent system at varying temperatures or concentrations.

The crystallization of phorbol (B1677699) esters and related daphnane diterpenes like this compound presents several challenges. These compounds can be sensitive to epimerization at certain positions, particularly under basic conditions. nih.gov Furthermore, they have a tendency to retain solvents, forming crystalline solvates that may have limited stability. nih.gov The isolation of phorbol from croton oil, for example, is complicated by its capricious final crystallization step. nih.govbeilstein-journals.org

Despite these difficulties, successful crystallization of related compounds has been reported. Phorbol itself has been crystallized from methanol, forming large, stable crystals of the methanol solvate. nih.gov In another instance, a daphnane-type diterpenoid from Daphne genkwa had its structure elucidated by single-crystal X-ray diffraction analysis, which implies that a single crystal of suitable quality was obtained. exlibrisgroup.com

Common crystallization techniques that can be applied to compounds like this compound include:

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

Solvent-Antisolvent Diffusion: The compound is dissolved in a "good" solvent, and an "antisolvent" (in which the compound is insoluble) is slowly introduced. This can be done by layering the antisolvent on top of the solution or by vapor diffusion, where the vapor of the volatile antisolvent diffuses into the solution of the compound in a less volatile solvent.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The solubility decreases with temperature, causing the compound to crystallize.

Given the challenges, obtaining crystals of this compound suitable for X-ray diffraction may require extensive screening of various solvents, concentrations, and crystallization conditions.

Advanced Separation Techniques

The isolation and purification of complex natural products like this compound often necessitate the use of advanced and hyphenated separation techniques to achieve the required purity and to handle the complexity of the biological matrix. encyclopedia.pubhilarispublisher.com These methods often combine different chromatographic principles or couple a separation technique with a powerful detection method.

Multi-column Chromatography: This approach involves the use of several chromatographic columns with different stationary phases in sequence to achieve a comprehensive separation. For example, an initial separation on a macroporous resin column can be followed by silica gel chromatography, and then by one or more reversed-phase HPLC steps. nih.govmdpi.com This multi-dimensional approach allows for the separation of compounds based on different properties such as polarity and size.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thereby avoiding irreversible adsorption of the sample. It is particularly useful for the separation of polar compounds and can be scaled up for preparative purposes. While not specifically documented for this compound, it has been successfully applied to the purification of various natural products. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. waters.com It offers advantages such as high separation efficiency, fast analysis times, and reduced use of organic solvents, making it a "green" technology. waters.com SFC can be used for both analytical and preparative scale separations and is particularly well-suited for the purification of chiral compounds and lipophilic substances.

Hyphenated Techniques (LC-MS/MS, LC-NMR): The coupling of liquid chromatography with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (LC-NMR) provides powerful tools for the analysis and targeted isolation of natural products. encyclopedia.pub LC-MS/MS is instrumental in identifying known compounds in an extract and in guiding the isolation of novel compounds through techniques like molecular networking. researchgate.netexlibrisgroup.com Molecular networking uses MS/MS data to group structurally related molecules, which can guide the targeted isolation of entire families of compounds. exlibrisgroup.com

These advanced techniques, often used in combination, are essential for navigating the challenges of natural product chemistry and for the successful isolation of complex molecules like this compound.

Rigorous Structural Elucidation Approaches

X-ray Crystallographic Studies of Ligand-Protein Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex biological macromolecules like proteins and their interactions with ligands. acs.orgresearcher.life Obtaining a crystal structure of a ligand-protein complex provides a detailed, atomic-level view of the binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netnih.gov

In the context of this compound, a potent activator of Protein Kinase C (PKC), understanding its binding interaction with the C1 domain of PKC is of significant interest. researchgate.netnih.gov However, obtaining an experimental crystal structure of the this compound-PKC C1 domain complex has been challenging. The difficulties in co-crystallizing PKC with relevant ligands, such as phorbol esters, are well-documented. researchgate.net These challenges are often related to the hydrophobic nature of the ligands and the dynamic nature of the protein.

Despite the absence of a direct experimental crystal structure of a this compound-protein complex, significant insights have been gained through computational modeling and molecular docking studies. These in silico studies utilize the known X-ray crystal structures of the PKC C1 domain in complex with other ligands, such as phorbol-13-acetate, as a template. acs.orgnih.gov

Molecular dynamics simulations have been used to predict the binding mode of this compound to the PKC C1b domain. acs.orgresearcher.life These models suggest that the binding is governed by a combination of specific hydrogen bonds and hydrophobic contacts. acs.org For example, a predicted binding model of this compound with the PKC C1b domain indicates the formation of an identical hydrogen bond network as seen with other phorbol esters, but with different hydrophobic interactions that may account for its specific activity. researchgate.net The model suggests hydrogen bonds between the hydroxyl groups of this compound and residues such as T242, L251, and G253 in the C1Bδ domain of PKC. nih.gov

The table below summarizes the key interactions predicted from molecular modeling studies of the this compound-PKC C1 domain complex.

Interaction TypeKey Residues/Moieties InvolvedReference
Hydrogen Bonding This compound hydroxyl groups with protein backbone atoms of T242, L251, G253 in C1Bδ researchgate.netnih.gov
Hydrophobic Interactions This compound core with hydrophobic residues in the binding pocket, including Pro11, Leu24, and others. acs.orgresearchgate.net

These computational models, validated by site-directed mutagenesis data, provide a robust hypothesis for the structural basis of this compound's interaction with its target protein, even in the absence of a direct co-crystal structure. acs.org

Advanced Spectroscopic Techniques for Molecular Architecture Confirmation

The definitive confirmation of this compound's intricate molecular architecture relies on a combination of advanced spectroscopic techniques. studypug.comnumberanalytics.com These methods provide detailed insights into the compound's atomic connectivity, functional groups, and three-dimensional arrangement. numberanalytics.comopenaccessjournals.com The primary spectroscopic tools employed for the structural elucidation of complex natural products like this compound, a daphnane diterpenoid, include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for determining the structure of organic compounds. numberanalytics.comwikipedia.org For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential. aocs.org

¹H NMR provides information about the chemical environment of hydrogen atoms, revealing details about neighboring functional groups and their spatial orientation. wikipedia.orgrsc.org

¹³C NMR identifies the different carbon environments within the molecule. aocs.org

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the piecing together of the complex 5/7/6-tricyclic ring system characteristic of daphnane diterpenoids. numberanalytics.comnumberanalytics.comnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space. numberanalytics.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound with high accuracy. thermofisher.comsigmaaldrich.com High-resolution mass spectrometry (HRAM-MS) provides the precise molecular formula. thermofisher.com Tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of the parent ion, offer valuable structural clues. mdpi.comnih.gov The fragmentation patterns observed for daphnane diterpenoids are often characteristic and can help to confirm the core structure and the nature and location of various substituents. mdpi.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the rapid identification of daphnane diterpenoids in crude plant extracts. mdpi.comcore.ac.uk

Computational Approaches to Structural Analysis

Computational methods are instrumental in refining the structural data obtained from spectroscopic techniques and in understanding the molecule's dynamic behavior and interactions with biological targets. nih.gov

Molecular modeling and docking are computational techniques that predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. slideshare.netsarjournal.com These studies are crucial for understanding the structural basis of this compound's biological activity, particularly its interaction with the C1 domains of proteins like PKC and β2-chimaerin. pnas.orgresearchgate.net

Docking studies have successfully predicted the binding mode of this compound to the C1b domain of PKC. acs.orgresearchgate.net These models show that the binding is governed by a specific network of hydrogen bonds and hydrophobic interactions. acs.orgresearchgate.net The three hydroxyl groups of this compound are predicted to form hydrogen bonds with key residues in the PKC binding pocket, such as T242, L251, and G253 in the C1Bδ domain. researchgate.net Hydrophobic contacts with residues at positions 11, 20, 22, and 24 further stabilize the interaction. researchgate.net Comparative docking studies of this compound with the C1 domains of PKC and β2-chimaerin have helped to explain observed differences in binding affinity; this compound is significantly less potent for β2-chimaerin, suggesting that subtle differences in the binding site residues influence ligand recognition. pnas.orgresearchgate.net

Site-directed mutagenesis is a powerful experimental technique used to introduce specific mutations into a protein's DNA sequence, resulting in changes to the amino acid sequence. bioinnovatise.comneb.comprotocols.io This method is used to experimentally validate the binding models predicted by computational docking and modeling. acs.org By mutating specific amino acid residues in the binding site of a target protein like PKC and then measuring the binding affinity of this compound to these mutants, researchers can identify the key residues that are critical for the interaction. acs.orgnih.gov

For example, mutagenesis studies on the C1 domain of PKC have confirmed the importance of residues identified in docking studies. acs.orgresearchgate.net Mutations of conserved residues involved in the coordination of zinc ions or those predicted to form hydrogen bonds or hydrophobic contacts with this compound often lead to a significant reduction or complete loss of ligand binding. acs.orgnih.govpnas.org This experimental approach provides direct evidence for the predicted binding mode and offers quantitative insights into the contribution of individual residues to the binding affinity. acs.org Such analyses have been crucial in confirming that the interaction of this compound with its receptor is a highly specific process governed by precise structural and chemical complementarity. acs.orgresearchgate.net

Biosynthetic Pathways and Precursor Analysis

Proposed Biosynthetic Routes to Daphnane (B1241135) Diterpenes

The biosynthesis of all diterpenoids, including the daphnane class to which thymeleatoxin belongs, originates from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). creative-diagnostics.com GGPP itself is assembled from four C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net

The proposed biosynthetic route to the core daphnane structure from the linear GGPP precursor involves a series of complex cyclization reactions. The formation of the characteristic polycyclic skeleton is a critical step, catalyzed by specialized enzymes. It is hypothesized that the biosynthesis proceeds through key macrocyclic intermediates. For instance, in the related Euphorbiaceae family, which also produces daphnane-type diterpenoids, casbene (B1241624) is a known precursor for various diterpenoids. oup.com The formation of the daphnane ring system likely involves an initial cyclization of GGPP to form a macrocyclic intermediate, followed by further intramolecular cyclizations to construct the fused 5/7/6-membered rings. researchgate.net Subsequent oxidative modifications and esterifications then lead to the diverse array of naturally occurring daphnane diterpenes. Research on compounds like vesiculosin (B1237767) and isovesiculosin (B1232314) suggests they may act as biosynthetic precursors to more complex daphnane orthoesters. nih.gov

Enzymatic Mechanisms Involved in this compound Synthesis

The conversion of the acyclic precursor GGPP into the complex structure of this compound is orchestrated by several classes of specialized enzymes. The enzymatic reactions can be broadly categorized into skeleton formation and skeleton decoration.

Diterpene Synthases (diTPS): The initial and most crucial step is the cyclization of GGPP to form the fundamental carbon skeleton of daphnane. This reaction is catalyzed by diterpene synthases, also known as terpene cyclases (TC). mdpi.comjmb.or.kr These enzymes are responsible for guiding the molecule through a cascade of carbocation-mediated cyclizations to produce the specific tricyclic core.

Cytochrome P450 Monooxygenases (CYPs): Following the formation of the basic daphnane skeleton, a vast family of enzymes known as cytochrome P450 monooxygenases introduces a high degree of structural diversity. mdpi.comnih.gov These enzymes catalyze a wide range of oxidative reactions, including highly specific hydroxylations, epoxidations, and rearrangements of the diterpene backbone. nih.gov The specific oxygenation pattern of this compound is a direct result of the sequential action of multiple, highly specific CYP enzymes.

Acyltransferases: A defining feature of this compound and many other bioactive daphnane diterpenes is the presence of ester functional groups. These are installed by acyltransferase enzymes, which catalyze the transfer of acyl groups (such as acetate (B1210297), benzoate, or phenylacetate) from a donor molecule to specific hydroxyl groups on the daphnane scaffold. nih.gov This esterification is often a late-stage step in the biosynthetic pathway and is critical for the compound's final structure.

Genetic and Genomic Basis for Biosynthetic Enzyme Expression

The coordinated production of a complex metabolite like this compound requires that the genes encoding the necessary biosynthetic enzymes are expressed in a regulated manner. Advances in plant genomics and transcriptomics have revealed that genes for specialized metabolic pathways are often physically clustered together in the genome, forming what are known as biosynthetic gene clusters (BGCs). oup.comexlibrisgroup.com

Studies on plants from the Euphorbiaceae and Lamiaceae families, which also produce complex diterpenoids, provide a model for understanding the genetic basis of this compound synthesis. oup.comexlibrisgroup.com In these plants, the genes for diterpene synthases (diTPSs) and the cytochrome P450s (CYPs) that modify the diterpene skeleton are frequently co-located in BGCs. oup.comexlibrisgroup.com This genomic clustering facilitates the co-regulation and co-expression of the entire pathway. For example, analysis of several Euphorbiaceae species identified numerous terpene gene clusters containing both TPS and CYP genes. oup.com Similarly, the genome of sage (Salvia officinalis) contains a BGC that orchestrates the production of different diterpenoids in various plant organs. exlibrisgroup.com

The identification of genes involved in this compound biosynthesis is typically pursued through transcriptome analysis of the producing plant species. jmb.or.kr By comparing the gene expression profiles of tissues that are actively producing the compound with those that are not, researchers can identify candidate diTPS, CYP, and acyltransferase genes that are likely part of the biosynthetic pathway.

Molecular Mechanisms of Action and Target Identification

Primary Molecular Targets: Protein Kinase C (PKC) Isoforms

Protein Kinase C comprises a family of serine/threonine kinases that are categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC). wikipedia.org Thymeleatoxin exhibits a distinct selectivity profile in its activation of these isoforms.

This compound is recognized as a potent activator of conventional PKC (cPKC) isoforms, which include PKCα, PKCβ, and PKCγ. plos.orgnih.gov These isoforms are calcium-dependent and are activated by diacylglycerol (DAG). wikipedia.org this compound mimics the action of DAG, binding to the C1 domain of cPKCs to induce their activation. mdpi.comphysiology.org

Studies have demonstrated that this compound selectively activates cPKCs over other isoforms. For instance, in HT-29 M6 human intestinal cells, this compound was shown to activate cPKCα, leading to cell scattering and loss of cellular contacts. nih.gov This effect was attributed to the specific activation of cPKCα as this was the primary conventional isoform detected in these cells. nih.gov Similarly, in rat liver, this compound, as a selective activator of Ca2+-dependent cPKCs, was found to induce cholestasis. mdpi.comcapes.gov.br

Research on pancreatic islets revealed that this compound enhances glucose-induced insulin (B600854) release by specifically activating Ca2+-sensitive PKC isoforms. nih.gov In cardiac myocytes, this compound-induced activation of conventional PKC isoforms, particularly PKCβ, leads to the inhibition of the inwardly rectifying potassium current (IK1). plos.orgresearchgate.net

Table 1: Effects of this compound on Conventional PKC Isoforms

Cell Type/System PKC Isoform(s) Activated Observed Effect Reference(s)
HT-29 M6 Human Intestinal Cells cPKCα Cell scattering, loss of homotypic contacts nih.gov
Rat Liver Ca2+-dependent cPKCs Cholestasis, retrieval of Bsep from canalicular membrane mdpi.comcapes.gov.br
Mouse Pancreatic Islets Ca2+-sensitive cPKCs Potentiation of glucose-induced insulin release nih.gov
Rat Ventricular Cardiomyocytes Conventional PKCs (notably PKCβ) Inhibition of IK1 current plos.orgresearchgate.netresearchgate.net
Pulmonary Arterial Smooth Muscle PKCα, PKCβ, PKCγ Activation of BKCa channels physiology.org

The interaction of this compound with novel PKC (nPKC) isoforms (δ, ε, η, θ), which are calcium-independent but still responsive to DAG, is more nuanced. wikipedia.org While primarily a cPKC activator, some studies suggest that this compound can, under certain conditions or at specific concentrations, influence nPKC isoforms.

In pulmonary arterial smooth muscle cells, this compound at a concentration of 100 nM was reported to activate PKCδ and PKCε, in addition to the conventional isoforms. physiology.org However, in other cell systems, this compound has been shown to be selective for cPKCs, with no significant activation or translocation of nPKCε. nih.govcapes.gov.br For example, in HT-29 M6 cells, this compound did not alter the cellular levels or localization of nPKCε. nih.gov Similarly, in HepG2 cells transfected with a PKCε-YFP fusion protein, this compound did not induce its translocation, unlike the broad-spectrum PKC activator PMA. capes.gov.br These discrepancies may be due to cell-type specific expression and regulation of PKC isoforms. nih.gov

Atypical PKC (aPKC) isoforms, such as PKCζ and PKCι/λ, are not activated by diacylglycerol or phorbol (B1677699) esters and are calcium-independent. wikipedia.org Consistent with its mechanism of action as a DAG-mimetic, this compound does not activate aPKC isoforms. Studies in HT-29 M6 cells and adrenal chromaffin cells have shown that this compound does not affect the localization or levels of aPKCζ. nih.govnih.gov

Activation of PKC by ligands like this compound typically involves the translocation of the enzyme from the cytosol to cellular membranes, a critical step for its function. biorxiv.orgnih.gov this compound has been shown to induce the translocation of cPKCα from the cytosol to the membrane and cytoskeleton in HT-29 M6 cells. nih.gov In bovine adrenal chromaffin cells, this compound caused the membrane association of PKCα. nih.gov

Prolonged activation of PKC can lead to its down-regulation, a process involving protein degradation. biorxiv.org In HT-29 M6 cells, this compound treatment resulted in the partial down-regulation of cPKCα. nih.gov Studies in adrenal chromaffin cells showed that while both this compound and the general PKC activator TPA initially reduced cell surface [3H]STX binding to a similar extent, TPA had a greater effect at later time points, suggesting differential long-term regulation by specific PKC isoforms. nih.gov This suggests that cPKCα activation by this compound promotes the internalization of sodium channels. nih.gov

The binding of this compound to the C1 domain of PKC is the structural foundation for its activity. Computational and experimental studies have provided insights into these interactions. Molecular dynamics simulations have been used to predict the binding model of this compound to PKC. acs.orgresearcher.life These models suggest that the binding is governed by a specific network of hydrogen bonds and hydrophobic contacts. acs.org

The C1 domain, a cysteine-rich region, forms a binding pocket for diacylglycerol and phorbol esters like this compound. nih.gov The interaction of this compound with this domain induces a conformational change in the PKC enzyme, relieving autoinhibition and enabling its kinase activity. nih.gov Site-directed mutagenesis studies have helped to identify key amino acid residues within the C1 domain that are crucial for ligand binding, further elucidating the structural requirements for high-affinity interactions. acs.org

Interactions with Ion Channels and Transporters

The activation of PKC by this compound can subsequently modulate the activity of various ion channels and transporters, which are membrane proteins that regulate the flow of ions and other molecules across cell membranes. nanion.denih.gov This modulation is a key downstream consequence of this compound's action.

As mentioned previously, a significant effect of this compound in cardiac myocytes is the inhibition of the Kir2.2 subunit of the inwardly rectifying potassium (Kir) channel, leading to a reduction in the IK1 current. plos.orgresearchgate.net This effect is mediated by the activation of conventional PKC isoforms, with a critical role for PKCβ. plos.org In pulmonary arterial smooth muscle cells, this compound has been shown to activate large-conductance Ca2+-activated potassium (BKCa) channels. physiology.org

In adrenal chromaffin cells, this compound-mediated activation of cPKCα leads to the down-regulation of cell surface sodium channels by promoting their internalization. nih.gov Furthermore, in the liver, the activation of cPKCs by this compound results in the retrieval of the bile salt export pump (Bsep), a member of the ATP-binding cassette (ABC) transporter family, from the canalicular membrane, contributing to cholestasis. mdpi.com

Regulation of Inwardly Rectifying Potassium Channels (IK1, Kir2.1b, Kir2.2)

This compound plays a role in the regulation of inwardly rectifying potassium (Kir) channels, which are crucial for maintaining the resting membrane potential and controlling cellular excitability in various tissues, including the heart. nih.gov The native inward rectifier potassium current (IK1) is composed of different Kir channel subunits, primarily from the Kir2.x family. ahajournals.org

Studies have demonstrated that activation of Protein Kinase C (PKC) by agents like this compound can lead to the inhibition of these channels. In human atrial cardiomyocytes, application of the PKC activator phorbol 12-myristate 13-acetate (PMA) reduced the IK1 current by 41%. ahajournals.org Further investigation using heterologous expression systems has provided more specific insights into the molecular interactions.

When the human Kir2.1b channel was expressed in Xenopus oocytes, specific PKC activators, including this compound, mimicked the inhibitory effect of PMA, which decreased the current by an average of 68% with an IC50 of 0.68 nmol/L. ahajournals.org This effect is specific to certain Kir2.x subunits. For instance, homomeric Kir2.1 channels are reportedly insensitive to PKC-induced inhibition, which is attributed to the absence of key PKC phosphorylation sites. researchgate.net In contrast, Kir2.2 channels are susceptible to PKC-mediated inhibition. researchgate.net

Heteromeric channels composed of both Kir2.1 and Kir2.2 subunits, which are believed to form the predominant basis of the cardiac IK1 current in mammalian ventricles, are also inhibited by PKC activation. researchgate.netresearchgate.net In experiments with heteromeric Kir2.1/Kir2.2 channels expressed in Xenopus oocytes, this compound (100 nmol/l) caused a significant decrease in current to 61 ± 8.3% of control values. researchgate.net This subunit-specific regulation highlights the nuanced control exerted by PKC on cardiac electrical activity.

Table 1: Effect of this compound on Inwardly Rectifying Potassium Channels

Channel Subtype Cell Type/Expression System This compound Concentration Observed Effect Reference
Kir2.1b Xenopus oocytes Not specified, but mimicked PMA Inhibition of current ahajournals.org

Modulation of Voltage- and Ca2+-Activated Potassium (BKCa) Channels

This compound has a complex and context-dependent modulatory effect on large-conductance, calcium- and voltage-activated potassium (BKCa) channels. These channels are key regulators of vascular tone, neuronal excitability, and neurotransmitter release. frontiersin.orgnih.gov

In pulmonary arterial smooth muscle cells (PASMCs) from Sprague-Dawley rats, this compound at a concentration of 100 nM was found to activate BKCa channels, increasing the channel's open probability (NPo) by over 1,000-fold. physiology.org This activation leads to membrane hyperpolarization and is considered a mechanism for vasodilation. physiology.orgfrontiersin.org The stimulatory effect of this compound on these channels was blocked by specific inhibitors of PKC isoforms, suggesting a direct link between PKC activation and channel opening. physiology.org

Conversely, in PASMCs from the fawn-hooded rat, a model for pulmonary hypertension, this compound (100 nM) exhibited an inhibitory effect on BKCa channels that were pre-activated by the adenylyl cyclase stimulator forskolin. physiology.org This suggests that in certain pathological contexts, this compound, via PKC activation, can counteract cAMP-induced BKCa channel activation, potentially contributing to vasoconstriction. physiology.org The inhibitory response was prevented by blockers of specific PKC isozymes, further confirming the role of PKC in this process. physiology.org

Table 2: Modulatory Effects of this compound on BKCa Channels

Cell Type Condition This compound Concentration Observed Effect Reference
Sprague-Dawley Rat PASMCs Basal 100 nM Increased channel open probability >1,000-fold physiology.org

Effects on Two-Pore Potassium (K2P) Channels

Two-pore domain potassium (K2P) channels, also known as leak channels, are fundamental in setting the resting membrane potential and regulating cellular excitability. plos.orgnih.gov These channels are sensitive to a variety of physiological and pathological stimuli, including changes in pH, oxygen tension, and mechanical stretch. plos.orgresearchgate.net While the direct effects of this compound on K2P channels are not extensively detailed in the provided context, the broader family of potassium channels is a known target for modulation. Alterations in K2P channel expression or function can lead to either hyperpolarization or depolarization of the cell membrane, significantly impacting cellular behavior. plos.org Given that K2P channels are regulated by numerous signaling pathways, it is plausible that PKC activation by this compound could indirectly influence their activity, although specific studies are required to confirm this.

Impact on Bile Salt Export Pump (BSEP) Internalization

The bile salt export pump (BSEP), or ABCB11, is a critical transporter located on the canalicular membrane of hepatocytes, responsible for the secretion of bile salts into the bile, a rate-limiting step in bile formation. nih.gov The proper functioning and localization of BSEP are essential for maintaining bile flow. nih.gov

Activation of classical, Ca2+-dependent PKC isoforms by this compound has been shown to induce cholestasis and the retrieval of BSEP from the canalicular membrane in isolated perfused rat liver models. elsevier.esresearchgate.net This process, known as internalization, leads to a decrease in the number of active BSEP transporters at the cell surface, impairing bile salt secretion and contributing to cholestatic liver injury. nih.govresearchgate.net This mechanism is implicated in drug-induced cholestasis, where activation of PKCα can lead to the translocation of the kinase to the canalicular membrane and subsequent downregulation of BSEP expression at this site. nih.gov Oxidative stress can also induce BSEP internalization through a PKC-dependent pathway. nih.gov

Influence on Na+,K+-ATPase Activity

The Na+,K+-ATPase, or sodium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of most animal cells. nih.gov This function is crucial for numerous cellular processes, including nutrient transport, volume regulation, and electrical excitability.

The regulation of Na+,K+-ATPase by PKC is complex and can be bidirectional. nih.gov Studies on renal proximal tubules have shown that dopamine (B1211576) can inhibit Na+,K+-ATPase activity, and this inhibitory effect is mimicked by this compound, a classical PKC agonist. researchgate.net This suggests that PKC activation can lead to a decrease in the pump's activity. In some contexts, this inhibition may be due to the redistribution of the pump from the plasma membrane to intracellular compartments. nih.gov However, other studies have indicated that PKC can also stimulate Na+,K+-ATPase activity under different conditions. nih.gov The precise effect of this compound on Na+,K+-ATPase likely depends on the specific cell type, the isoforms of PKC involved, and the presence of other regulatory factors. researchgate.netniscpr.res.in

Modulation of Cellular Signaling Pathways

This compound's primary mechanism of action involves the activation of PKC, which in turn modulates downstream signaling cascades that are critical for various cellular functions.

Phospholipase A2-Mediated Arachidonic Acid Release

Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing phospholipids (B1166683) in cellular membranes, leading to the release of arachidonic acid (AA). nih.gov This free AA is a precursor for the synthesis of eicosanoids, a group of potent signaling molecules involved in inflammation and other physiological processes. csic.es The activation of PLA2 is a key event in many signal transduction pathways. researchgate.net

PKC activators, including this compound, have been shown to stimulate PLA2-mediated release of arachidonic acid. usi.ch This indicates that this compound, by activating PKC, can initiate a signaling cascade that results in the mobilization of AA. This process is part of a complex feedback system, as some products derived from AA can, in turn, modulate the signaling pathways that led to their own production. nih.gov

Table 3: Compound Names Mentioned

Compound Name
4-α-Phorbol 12-myristate 13-acetate (4-α-PMA)
Arachidonic Acid (AA)
Dopamine
Forskolin
Phorbol 12-myristate 13-acetate (PMA)
Protein Kinase C (PKC)

Phospholipase D-Mediated Phosphatidylcholine Hydrolysis

This compound is an activator of protein kinase C (PKC) and has been shown to stimulate phospholipase D (PLD)-mediated hydrolysis of phosphatidylcholine. nih.gov This enzymatic reaction cleaves phosphatidylcholine, a major component of cell membranes, to produce phosphatidic acid (PA) and choline. ebi.ac.ukmdpi.com PA itself is a critical lipid second messenger that can be further metabolized to other signaling molecules like diacylglycerol (DAG) and lysophosphatidic acid (LPA). researchgate.net The activation of PLD and subsequent production of these signaling molecules are implicated in a variety of cellular processes, including cell proliferation, differentiation, and inflammation. nih.govresearchgate.net

Inhibition of Phospholipase C-Mediated Inositol (B14025) Trisphosphate Generation

In addition to activating PLD, this compound has been observed to inhibit the generation of inositol trisphosphate (IP₃) that is mediated by phospholipase C (PLC). nih.gov PLC is a class of enzymes that cleaves the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers IP₃ and diacylglycerol (DAG). wikipedia.org The production of IP₃ is a key step in many signal transduction pathways, as it binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. nih.gov

Research conducted on rat renal mesangial cells revealed that this compound, in concert with other protein kinase C activators, leads to an inhibition of phospholipase C-mediated inositol trisphosphate generation. nih.gov This inhibitory action on the PLC/IP₃ pathway suggests a complex regulatory role for this compound, where it can simultaneously activate certain signaling arms while dampening others. This differential modulation of signaling pathways likely contributes to the specific cellular outcomes observed upon this compound exposure.

Involvement in PKD-NFκB Endocytic Pathway

Recent research has shed light on the involvement of a PKC-PKD-NFκB signaling axis in cellular processes such as the deterioration of the cardiomyocyte transverse-axial tubular system (TATS). biorxiv.org This pathway involves the activation of Protein Kinase C (PKC), which in turn activates Protein Kinase D (PKD). PKD then plays a role in the activation of the transcription factor NF-κB. biorxiv.orgabcam.com This signaling cascade has been linked to the regulation of endocytic processes. biorxiv.orgresearchgate.net

While direct studies on this compound's specific role in the PKD-NFκB endocytic pathway are not extensively detailed in the provided search results, its known function as a potent PKC activator suggests a potential for its involvement. nih.gov Activation of PKC by agents like phorbol 12-myristate 13-acetate (PMA), which shares mechanistic similarities with this compound, has been shown to induce TATS loss through the PKD-NFκB pathway. biorxiv.orgresearchgate.net This suggests that this compound could similarly influence this pathway, thereby affecting endocytosis and related cellular functions. Further investigation is required to delineate the precise interactions of this compound within this specific signaling cascade.

Crosstalk with PKA Signaling Pathways

The signaling pathways initiated by this compound, primarily through the activation of Protein Kinase C (PKC), can exhibit crosstalk with other major signaling cascades, including the Protein Kinase A (PKA) pathway. semanticscholar.orgnih.gov Crosstalk refers to the interaction and integration of signals from different pathways, allowing for a coordinated and nuanced cellular response. creative-diagnostics.com

While this compound directly activates PKC, the downstream effects can influence components of the PKA pathway. semanticscholar.org For instance, in pancreatic β-cells, this compound has been used to probe the specific roles of PKC isoforms in cellular responses, and these responses can be modulated by the interplay with PKA signaling. semanticscholar.org The interaction between PKC and PKA pathways can be complex, with evidence suggesting both independent regulation and integrated responses depending on the cellular context. conicet.gov.ar This crosstalk is a critical aspect of signal transduction, enabling cells to fine-tune their responses to external stimuli. nih.govcreative-diagnostics.com

Downstream Signaling Cascades and Their Interdependencies

The activation of Protein Kinase C (PKC) by this compound initiates a complex network of downstream signaling cascades that are often interdependent. nih.govbham.ac.uk These cascades involve a multitude of signaling molecules and pathways that ultimately dictate the cellular response.

One of the primary downstream effects of this compound-induced PKC activation is the stimulation of Phospholipase D (PLD), leading to the hydrolysis of phosphatidylcholine. nih.gov This, in turn, generates second messengers that influence various cellular processes. researchgate.net Concurrently, this compound can inhibit Phospholipase C (PLC)-mediated generation of inositol trisphosphate, demonstrating a differential regulation of signaling pathways. nih.gov

Furthermore, the signaling initiated by this compound can intersect with other major pathways, such as the Protein Kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways. semanticscholar.orgresearchgate.net The crosstalk between these pathways is crucial for integrating diverse signals and producing a specific cellular outcome. creative-diagnostics.comresearchgate.net For example, the activation of PKC can influence the activity of the transcription factor NF-κB, which is a key regulator of inflammation and cell survival, potentially through a Protein Kinase D (PKD)-dependent mechanism. biorxiv.orgnih.govbrieflands.com The interdependencies of these signaling networks create a complex web of interactions that determine the ultimate biological effect of this compound. frontiersin.org

Table 1: Downstream Signaling Events Modulated by this compound

Signaling EventEffect of this compoundKey Molecules Involved
Phospholipase D (PLD) ActivationStimulationPhosphatidylcholine, Phosphatidic Acid
Phospholipase C (PLC) ActivityInhibition of Inositol Trisphosphate GenerationInositol Trisphosphate (IP₃)
Protein Kinase D (PKD) PathwayPotential Involvement via PKC ActivationNF-κB
Protein Kinase A (PKA) PathwayCrosstalk and ModulationcAMP
Mitogen-Activated Protein Kinase (MAPK) PathwayCrosstalk and ModulationERK, JNK, p38

Methodological Approaches for Target Identification

Identifying the specific molecular targets of a bioactive compound like this compound is a critical step in drug discovery and understanding its mechanism of action. researchgate.net Various methodological approaches can be employed for this purpose, broadly categorized into target deconvolution, where the target is identified retrospectively from a compound with a known effect, and target discovery, which aims to identify new targets. technologynetworks.com

Common strategies for target identification include affinity-based pull-down methods and label-free techniques. nih.gov Affinity-based approaches often involve modifying the small molecule to allow for the capture of its binding partners. nih.gov Other methods include genetic approaches, computational modeling, and biochemical assays. researchgate.nettechnologynetworks.com The choice of method depends on various factors, including the properties of the compound and the biological system being studied.

Biochemical Binding Assays

Biochemical binding assays are a fundamental tool for identifying and characterizing the interaction between a ligand, such as this compound, and its molecular target. bmglabtech.com These assays are designed to measure the binding affinity between the compound and a potential target protein. bmglabtech.com

A common approach is the use of competitive binding assays. In this format, a labeled ligand with known binding to the target is used. The ability of an unlabeled compound, like this compound, to displace the labeled ligand is measured, providing an indication of its binding affinity. bmglabtech.com For example, radioligand binding assays using [³H]PDBu (phorbol 12,13-dibutyrate), a compound that binds to the same site as this compound on PKC, can be used to determine the binding affinity of this compound. researchgate.net

Various detection technologies can be employed in these assays, including fluorescence, luminescence, and radiometric readouts. nuvisan.com The data obtained from these assays, such as the equilibrium dissociation constant (KD), is crucial for quantifying the strength of the interaction and for validating potential targets. bmglabtech.com

Genetic Interaction Studies

Genetic interaction studies, which assess how the effects of a substance are modulated by specific genetic backgrounds, have provided insights into the functional targets of this compound. These investigations, while not encompassing large-scale systematic screens, have focused on the interplay between this compound and key cellular signaling components, particularly Protein Kinase C (PKC) isoforms.

Research has demonstrated that the activation of specific PKC isoforms by this compound can lead to downstream changes in gene expression. For instance, the activation of PKCα by phorbol esters or this compound has been shown to cause a transient increase in arginine transport through the y(+) system, which is attributable to the induction of SLC7A2 messenger RNA (mRNA) and the subsequent increased expression of CAT2 transporters. nih.gov This indicates a gene-level response to this compound-mediated PKC activation.

Further studies have utilized gene knockdown techniques to dissect the role of specific genes in cellular responses to this compound. In one such study, small interfering RNA (siRNA) was used to knock down the expression of PKCa in human retinal pigment epithelium (hRPE) cells. arvojournals.org The results showed that while this compound promoted wound healing and cell migration, the knockdown of PKCa slowed this process, indicating that PKCa is a crucial mediator of this compound's effects on cell migration. arvojournals.org The mRNA levels of PKCa were not significantly increased by this compound itself, but were effectively reduced by the siRNA-PKCa. arvojournals.org

These targeted genetic studies underscore the importance of specific PKC isoforms in mediating the cellular activities of this compound. While broad, genome-wide genetic interaction screens have not been reported, these focused investigations confirm that the genetic context, particularly the expression and activity of PKC signaling pathway components, is a critical determinant of the cellular outcomes of this compound treatment.

Computational Inference Methods

Computational modeling has been instrumental in elucidating the structural basis of this compound's interaction with its primary molecular targets. These in silico approaches, primarily molecular docking and molecular dynamics (MD) simulations, have provided detailed atomic-level insights into the binding of this compound to the C1 domains of Protein Kinase C (PKC) isozymes.

Molecular docking studies have successfully predicted the binding mode of this compound within the C1b domain of PKC. researchgate.netacs.org These models reveal that the binding is governed by a combination of specific hydrogen bonds and hydrophobic interactions. researchgate.netacs.org this compound is predicted to form a network of hydrogen bonds with key residues in the PKC C1b domain, including T242, L251, and G253. researchgate.net Notably, the binding model of this compound to the C1b domain of PKCδ shows the formation of six hydrogen bonds, which is more than is observed for diacylglycerol (DAG) or other phorbol esters. researchgate.net

These computational analyses have also been used to understand the selectivity of this compound for different C1 domain-containing proteins, such as PKC and β2-chimaerin. researchgate.net While this compound forms an identical hydrogen bond network with both PKC C1b and β2-chimaerin, differences in hydrophobic interactions are thought to contribute to its differential binding affinity and the subsequent biological response. researchgate.net Specifically, residues at positions 20 and 22, which are Leu in PKC C1b and Phe in β2-chimaerin, are key determinants of this selectivity. researchgate.net

Furthermore, advanced computational techniques, such as a q-jumping molecular dynamics (MD) simulation method, have been employed to account for the flexibility of both the ligand and the receptor in docking studies. acs.org These simulations have corroborated the binding models derived from more static docking approaches and are consistent with structure-activity relationship data for various PKC ligands. acs.orgresearchgate.net While quantitative structure-activity relationship (QSAR) analyses have been mentioned in the broader context of PKC inhibitors, specific QSAR models for this compound have not been detailed in the available literature. oup.com The primary focus of computational efforts has been on the detailed molecular interactions within the binding pocket.

Table 1: Key Residues in PKC C1b Domain Interacting with this compound as Identified by Computational Modeling
Interacting ResidueType of InteractionReference
Threonine 242 (T242)Hydrogen Bond researchgate.net
Leucine 251 (L251)Hydrogen Bond researchgate.net
Glycine 253 (G253)Hydrogen Bond researchgate.net
Proline 11Hydrophobic Contact researchgate.net
Leucine 20Hydrophobic Contact researchgate.net
Tyrosine 22Hydrophobic Contact researchgate.net
Leucine 24Hydrophobic Contact researchgate.net

"Omics" Based Methodologies for Mechanistic Elucidation

"Omics" technologies, which provide a global profile of molecules such as transcripts, proteins, and metabolites, have been utilized to a limited extent to understand the broader cellular and systemic effects of this compound. These high-throughput approaches offer the potential to uncover novel pathways and targets affected by this compound beyond its well-established interaction with Protein Kinase C (PKC).

Transcriptomic analyses have been employed in studies involving this compound to investigate changes in gene expression. For example, in studies of PC12 cells, comparisons of transcriptome alterations have been made following treatment with various agents, including this compound, to understand the genetic programs underlying cellular differentiation and proliferation. ull.es Another study noted the use of transcriptomics alongside lipidomics to investigate the effects of this compound and other compounds, suggesting a role for these molecules in modulating both gene expression and lipid metabolism. dntb.gov.ua Activation of PKCα by this compound has been linked to the induction of SLC7A2 mRNA, providing a specific instance of transcript-level regulation. nih.gov

Proteomic studies have also provided insights into the effects of this compound. A differential proteomic analysis was mentioned in the context of studying the effects of a hypotonic shock in the presence of this compound, indicating its utility in understanding cellular stress responses. safisiol.org.ar Furthermore, this compound has been used as a tool in proteomic workflows to selectively activate conventional PKC isoforms, allowing researchers to dissect the downstream consequences of this activation on the proteome. For instance, this compound treatment has been shown to reduce the amount of the active, C-terminally phosphorylated form of ezrin and its co-immunoprecipitation with the transporter Abcc2, indicating an effect on protein-protein interactions and post-translational modifications. researchgate.net

While comprehensive metabolomic studies specifically focused on this compound are not widely reported, the use of metabolomics in toxicology is a growing field. mdpi.comnih.gov Such approaches could, in the future, provide a detailed picture of the metabolic perturbations induced by this compound, complementing the existing transcriptomic and proteomic data.

Table 2: Summary of "Omics" Methodologies Applied in this compound Research
"Omics" MethodologyKey Findings/ApplicationReference
TranscriptomicsComparison of transcriptome alterations in PC12 cells; used in conjunction with lipidomics; induction of SLC7A2 mRNA. nih.govull.esdntb.gov.ua
ProteomicsUsed in differential proteomic analysis of cellular stress; shown to affect the phosphorylation state and protein-protein interactions of ezrin. safisiol.org.arresearchgate.net
LipidomicsUsed in conjunction with transcriptomics to study the effects of this compound. dntb.gov.ua

Cellular and Biochemical Effects of Thymeleatoxin

Regulation of Cellular Proliferation and Growth

Thymeleatoxin exhibits varied effects on cell proliferation, which are highly dependent on the cell type. Its primary mechanism involves the activation of conventional protein kinase C (cPKC) isoforms.

Effects on Mesangial Cell Proliferation

Mesangial cells are specialized cells in the kidney's glomeruli, and their proliferation is a hallmark of several glomerular diseases. Research on rat renal mesangial cells has shown that this compound, along with other PKC activators like phorbol (B1677699) 12-myristate 13-acetate (PMA), induces a modest proliferative response. While these activators caused translocation and downregulation of PKC-α, -δ, and -ε isoenzymes, the resulting effect on cell proliferation was described as a "comparable small proliferative response". This suggests that while this compound can stimulate mesangial cells to a certain degree, its mitogenic effect in this cell type is limited.

Table 1: Effect of this compound on Mesangial Cell Proliferation

Cell Type Compound Observed Effect on Proliferation Associated PKC Isoform Activity

Induction of Mitogenesis in Fibroblast Cell Lines

The effect of this compound on the proliferation of fibroblast cell lines is not as direct as in other cell types and appears to be linked to broader PKC activation pathways. While direct studies on this compound inducing mitogenesis in fibroblasts are limited, research on related PKC activators provides context. Phorbol esters, which activate PKC, have been shown to stimulate proliferation in quiescent human skin fibroblasts. nih.gov

However, the role of specific PKC isoforms is complex. For instance, overexpression of PKCα had little effect on fibroblast growth, whereas overexpression of PKCε significantly increased the growth rate. ahajournals.org In Swiss 3T3 fibroblasts, a range of phorbol esters were found to stimulate mitogenesis to varying degrees. ucl.ac.uk One study on hepatic stellate cells, which are liver-specific fibroblasts, found that this compound at a concentration of 10⁻⁶ M caused a significant 2.8- to 3.2-fold increase in proliferation. nih.gov This indicates that this compound can be a potent mitogen for specific fibroblast-like cell types, likely mediated by its activation of conventional PKC isoforms.

Modulation of Cell Migration

Cell migration is a fundamental process in development, wound healing, and disease. This compound has been shown to play a significant role in modulating the migration of specific cell types through the activation of PKCα.

Regulation of Retinal Pigment Epithelium (RPE) Cell Migration

The migration of retinal pigment epithelium (RPE) cells is a critical factor in proliferative vitreoretinopathy (PVR), a serious complication of retinal detachment. molbiolcell.org Studies have demonstrated that this compound, acting as a PKCα agonist, enhances the migration of human RPE (hRPE) cells. molbiolcell.org This was confirmed through both wound healing assays and transwell chamber assays. molbiolcell.orgmolbiolcell.org In wound healing assays, the this compound-treated group showed significantly faster wound closure compared to the control group at 12, 15, and 20 hours. molbiolcell.orgmolbiolcell.org Similarly, in transwell assays, more cells migrated through the membrane in the this compound group. molbiolcell.orgmolbiolcell.org This enhanced migration is associated with a decrease in the expression of the tight junction protein zonula occludens-1 (ZO-1). molbiolcell.org These findings underscore the crucial role of the PKCα-mediated signaling pathway in regulating hRPE cell migration. molbiolcell.orgmolbiolcell.org

Table 2: Effect of this compound on RPE Cell Migration

Assay Type Treatment Group Key Finding Citation
Wound Healing Assay This compound Wound healed significantly faster than control at 12, 15, and 20 hours. molbiolcell.orgmolbiolcell.org
Transwell Chamber Assay This compound Significantly more cells migrated through the membrane compared to control. molbiolcell.orgmolbiolcell.org

Impact on Gene Expression and Protein Synthesis

This compound's activation of PKC signaling pathways also leads to downstream effects on gene expression and protein synthesis, including the regulation of key inflammatory enzymes.

Reduction of Inducible Nitric Oxide Synthase (iNOS) Expression

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a molecule involved in inflammatory processes. While short-term PKC activation can sometimes induce iNOS, prolonged activation can lead to a reduction in its expression. Research using BV2 murine microglial cells has shown that long-term pre-treatment (48 hours) with this compound reduces the expression of iNOS induced by interferon-gamma (IFN-γ). This effect is attributed to the depletion (down-regulation) of specific PKC isoforms, namely PKC-α, -β, and -ε. The reduction in iNOS expression consequently leads to decreased NO release. This suggests that this compound can modulate inflammatory responses by down-regulating the iNOS pathway through prolonged PKC activation and subsequent depletion of essential isoforms.

Table 3: Effect of this compound on iNOS Expression

Cell Line Treatment Condition Effect on iNOS Expression Underlying Mechanism

Role in Drug Resistance Mechanisms

This compound plays a significant role in the development of drug resistance, particularly in the context of human colon cancer. Its ability to activate specific PKC isozymes is central to this mechanism.

Research has demonstrated that this compound is effective in inducing multidrug resistance in human colon cancer cells. nih.gov In studies using the metastatic human colon cancer cell line KM12L4a, this compound was shown to be as effective at inducing drug resistance as phorbol dibutyrate, a broad activator of phorbol ester-responsive PKC isozymes. nih.gov this compound selectively activates the cPKC-alpha, -beta 1, -beta 2, and -gamma isozymes. nih.gov However, further analysis revealed that the KM12L4a cells express active cPKC-alpha but not the other isozymes, providing strong evidence that the activation of cPKC-alpha is sufficient to induce the observed drug resistance in these colon cancer cells. nih.gov

The mechanism by which this compound induces drug resistance is directly linked to a decrease in the intracellular concentration of anticancer drugs. nih.gov The induction of resistance in KM12L4a colon cancer cells by this compound was associated with a notable reduction in the accumulation of cytotoxic drugs within the cells. nih.gov This suggests that the activation of PKC-alpha by this compound leads to changes in the cell membrane's transport mechanisms, possibly through the modulation of efflux pumps like P-glycoprotein, which actively remove chemotherapeutic agents from the cell, thereby reducing their efficacy. nih.govnih.gov

Immunomodulatory Effects

This compound exhibits significant immunomodulatory activity, influencing the function of key immune cells such as microglia and phagocytes.

This compound is involved in the activation of microglia, the resident immune cells of the central nervous system. nih.gov Microglial activation is a key component of neuroinflammatory responses. karger.com this compound's mechanism of action is mediated through its role as a PKC activator. nih.gov Studies on the murine microglial cell line BV2 have shown that long-term pretreatment with this compound can deplete specific PKC isoforms, namely alpha, beta, and epsilon. nih.gov This depletion, in turn, reduces the ability of interferon-gamma to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent release of nitric oxide (NO), a key inflammatory mediator. nih.gov Research focusing on other PKC activators like phorbol 12-myristate 13-acetate (PMA) further supports this, showing that PKC activation in microglia leads to increased intracellular calcium and other inflammatory signals. nih.govnih.gov These findings suggest that PKC alpha and epsilon are the major isoforms involved in the signaling pathways that lead to inflammatory responses in microglia. nih.gov

This compound stimulates the activity of phagocytic cells, such as neutrophils and monocytes, leading to the production of reactive oxygen species (ROS). nih.gov Specifically, this compound A has been shown to stimulate the production of superoxide (B77818) anions, a type of ROS, from both neutrophils and monocytes, with a more potent effect observed in neutrophils. nih.gov This process, often called the respiratory burst, is a critical component of the innate immune response to pathogens. The production of ROS is mediated by the NADPH-oxidase complex, a multi-protein enzyme system that becomes assembled and activated upon cellular stimulation. The generation of ROS is a tightly regulated process essential for destroying microbes efficiently while minimizing damage to host tissues.

Influence on Thymocyte Lineage Commitment

This compound plays a significant role in the intricate process of thymocyte lineage commitment, particularly in the positive selection of T-cells. Research has demonstrated that the activation of classical protein kinase C (cPKC) is a critical step in this developmental pathway. In studies using thymocytes from T-cell receptor (TCR) transgenic mice, which are developmentally arrested at the CD4+CD8+ double-positive stage, this compound, in conjunction with the calcium ionophore ionomycin, was able to induce survival and subsequent lineage commitment.

This compound selectively activates cPKC-α and -β isoforms. This targeted activation is crucial for the developmental progression of these immature thymocytes. The level of cPKC activity appears to be a determining factor in the commitment to either the CD4 or CD8 lineage. Specifically, the commitment to the CD4 lineage necessitates a higher level of cPKC activity compared to the commitment to the CD8 lineage. This was demonstrated by the differential effects of varying concentrations of this compound and ionomycin. Following this induced lineage commitment, the resulting CD4 and CD8 single-positive cells can be further stimulated to develop into functional helper and killer T-cells, respectively. This body of evidence suggests that the thymocyte lineage commitment during positive selection is finely regulated by the activity levels of cPKC-α or a combination of cPKC-α and -β.

Involvement in Tumor Promotion Mechanisms

This compound, a daphnane-type diterpene ester, is recognized for its involvement in tumor promotion. Tumor promotion is a critical stage in carcinogenesis characterized by the clonal expansion of initiated cells, leading to the formation of benign tumors. Like other phorbol esters, this compound's mechanism of action is primarily mediated through the activation of protein kinase C (PKC). PKC is a family of serine/threonine kinases that are central to various signal transduction pathways controlling cell growth, differentiation, and apoptosis.

The binding of this compound to the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the enzyme's activation. This activation triggers a cascade of downstream signaling events that contribute to the tumor-promoting environment. These events include the stimulation of cell proliferation and the induction of inflammatory responses, both of which are hallmarks of tumor promotion. The sustained activation of PKC by compounds like this compound can disrupt normal cellular homeostasis and create a microenvironment that is conducive to the growth and survival of initiated cells.

Comparison with Other Tumor Promoters in Specific Biological Models

The tumor-promoting activity of this compound has been compared to other well-known tumor promoters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and mezerein, in various biological models. These comparisons have revealed both similarities and important distinctions in their mechanisms and potency.

In the classical two-stage mouse skin carcinogenesis model, this compound has been identified as a second-stage tumor promoter. ebi.ac.ukucl.ac.uk This means that it is most effective at promoting tumor development when applied after an initial treatment with a complete tumor promoter like TPA. ebi.ac.ukucl.ac.uk Structurally, this compound is a daphnane (B1241135) analog of mezerein, and both are classified as second-stage promoters. ucl.ac.ukresearchgate.net This is in contrast to TPA, which is a potent complete tumor promoter capable of inducing tumors on its own after initiation. The differences in their tumor-promoting capabilities are thought to be related to their differential abilities to induce a sustained inflammatory and hyperplastic response in the skin. ucl.ac.uk

The differential effects of these tumor promoters are also linked to their specific interactions with PKC isozymes. While this compound is a potent activator of PKC, its affinity and activation profile for different PKC isotypes can vary compared to other promoters. For instance, in rat renal mesangial cells, this compound was found to be a potent activator of PKC-δ and -ε, leading to their downregulation within 8-24 hours. This was a notable difference compared to other activators like phorbol 12-myristate 13-acetate (PMA), debromoaplysiatoxin, and dihydroteleocidin. Furthermore, in vitro studies have shown that this compound and mezerein exhibit a higher affinity for classical PKC (cPKC) isoforms compared to novel PKC (nPKC) isoforms. nih.gov However, in intact PC12 cells, this compound was capable of inducing the translocation of both classical and novel PKC isozymes. nih.gov

The table below summarizes the comparative effects of this compound and other tumor promoters in specific biological models.

FeatureThis compound12-O-tetradecanoylphorbol-13-acetate (TPA)Mezerein
Tumor Promotion Stage Second-stage promoter ebi.ac.ukucl.ac.ukComplete tumor promoter ucl.ac.ukSecond-stage promoter ucl.ac.ukresearchgate.net
Biological Model Mouse skin carcinogenesis ebi.ac.ukucl.ac.ukMouse skin carcinogenesis ucl.ac.ukbiorxiv.orgmdpi.comresearchgate.netnih.govmdpi.comnih.govnih.govMouse skin carcinogenesis ucl.ac.ukresearchgate.net
PKC Isozyme Activation Potent activator of PKC-δ and -ε in rat renal mesangial cells. Higher affinity for cPKCs in vitro. nih.govPotent activator of multiple PKC isozymes. ucl.ac.ukHigher affinity for cPKCs in vitro. researchgate.netnih.gov
Hyperplasia Induction Induces epidermal hyperplasia. ebi.ac.ukPotent inducer of sustained epidermal hyperplasia. ucl.ac.ukInduces transient epidermal hyperplasia. ucl.ac.uk

Synthetic Chemistry and Analogue Development

Total Synthesis Approaches to Thymeleatoxin

As a member of the daphnane (B1241135) diterpene orthoester (DDO) family, this compound possesses a synthetically challenging 5/7/6-fused tricyclic carbon skeleton. chemistryviews.orgnih.gov While a total synthesis of this compound itself has not been reported in the surveyed scientific literature, the synthetic routes developed for other structurally related DDOs, such as resiniferatoxin (B1680534) and yuanhuapin, provide a blueprint for how such a synthesis could be approached. nih.govnih.gov

The complexity of these molecules necessitates innovative and efficient synthetic strategies. Notable achievements in the field include:

Wender's Synthesis of (+)-Resiniferatoxin: A landmark in the field, this synthesis employed a [5+2]-oxidopyrylium cycloaddition to construct the core nih.govacs.org-bicyclic system, demonstrating a powerful method for assembling the challenging seven-membered ring. thieme-connect.com

Maimone's Synthesis of Resiniferatoxin: A more recent approach accomplished the total synthesis in 15 steps, featuring a 7-exo Heck cyclization to form the seven-membered ring and a radical cyclization to close the final six-membered ring of the tricyclic core. chemistryviews.org

A Unified Synthetic Strategy: A unified approach has been developed for the synthesis of five different members of the rhamnofolane, tigliane, and daphnane families, including resiniferatoxin. nih.gov This strategy relies on a common ABC-ring intermediate assembled via key steps like an asymmetric Diels-Alder reaction and a 7-endo radical cyclization, which is then diversified to yield the various natural products. nih.gov

These synthetic endeavors highlight the key challenges in daphnane synthesis: the construction of the fused ring system, the control of multiple stereocenters, and the installation of the characteristic orthoester functionality. The absence of a reported total synthesis for this compound underscores its structural complexity and marks it as a continuing challenge in the field of organic synthesis.

Design and Synthesis of Simplified Analogues

Given the significant challenges associated with the total synthesis of daphnane diterpenes and their often-limited availability from natural sources, a major research focus has been the design and synthesis of simplified analogues. nih.gov This approach, often termed "function-oriented synthesis," aims to capture the essential structural features required for biological activity in a more synthetically accessible scaffold. nih.govcapes.gov.br

A key methodology in this area is the "gateway strategy," which involves the synthesis of a common, late-stage intermediate that can be chemically modified to produce a variety of both natural and non-natural analogues. nih.govcapes.gov.br This allows for a systematic exploration of structure-function relationships within the daphnane class. For example, a gateway synthesis of yuanhuapin analogues was developed to explore how structural changes, such as the stereochemistry of the C6,C7-epoxide, affect biological activity. nih.gov The synthesis of these simplified analogues provides crucial tools for identifying the core pharmacophore and understanding the molecular basis of their potent biological effects.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological function. researchgate.net For this compound and its analogues, SAR studies have primarily focused on their interaction with Protein Kinase C (PKC), a family of enzymes crucial for cellular signal transduction. nih.govmdpi.com

This compound is a potent activator of PKC, binding to the C1 domain of the enzyme. acs.orgnih.govresearcher.life However, the precise selectivity of this compound for different PKC isoforms has been a subject of debate. Initial reports suggested it was a selective activator of conventional, Ca²⁺-dependent PKC isoforms (cPKCs). nih.govcapes.gov.br Subsequent studies, however, indicated that it can activate a broader range of PKC isozymes, including novel PKC isoforms, and that the observed selectivity can be highly dependent on the specific assay conditions and cellular context used. physiology.org

SAR studies on related daphnane analogues have yielded critical insights. A study on synthetically produced yuanhuapin analogues revealed that the natural product and a novel, non-natural analogue exhibited significant potency in PKC binding and cell growth inhibition, whereas an analogue with an inverted stereocenter at the C6,C7-epoxide was essentially inactive. nih.govnih.gov This finding underscores the critical importance of specific stereochemical features for biological activity. These studies are essential for designing new analogues with potentially greater potency or improved isoform selectivity.

The biological activity of this compound is dictated by specific functional groups that engage in a network of interactions with the PKC C1 domain. acs.orgnih.gov Computational docking and molecular dynamics simulations have provided a detailed picture of this binding event, revealing that it is governed by a combination of specific hydrogen bonds and hydrophobic contacts. acs.orgresearcher.liferesearchgate.net

Key functional groups and their roles include:

Hydrogen Bonding: The hydroxyl and carbonyl groups on the core daphnane structure are critical for forming a precise network of hydrogen bonds with conserved amino acid residues within the PKC C1 binding pocket. acs.orgresearchgate.net

Hydrophobic Interactions: The lipophilic ester side chains and other nonpolar regions of the molecule engage in extensive hydrophobic interactions with conserved residues in the binding site. acs.orgresearcher.life

The differences in binding affinity and selectivity of this compound for various C1 domain-containing proteins (such as PKC isoforms versus α2-chimaerin) can be attributed to subtle differences in the amino acid residues at the binding site. researchgate.net Specifically, variations in the hydrophobic residues at key positions can alter the recognition and binding affinity for ligands like this compound, providing a structural basis for its biological selectivity. researchgate.net

Rational Design of Novel this compound-Based Probes

The high-affinity and specific binding of this compound to PKC C1 domains makes its molecular scaffold an ideal starting point for the rational design of chemical probes. These probes are valuable tools for studying the complex biology of PKC signaling. physiology.org The design process leverages the detailed structural understanding gained from SAR and computational modeling studies. acs.orgresearcher.life

Strategies for developing this compound-based probes include:

Fluorescent Probes: A common approach involves covalently attaching a fluorescent reporter molecule (a fluorophore) to the this compound structure. mdpi.commdpi.com The attachment site must be carefully chosen at a position that does not disrupt the key interactions required for PKC binding. Such probes can be used in cellular imaging experiments to visualize the location and dynamics of PKC activation in real-time. For instance, activation of PKC by this compound has been shown to induce the translocation of the enzyme to cellular membranes, a process that could be monitored with a fluorescent probe. physiology.org

Affinity-Based Probes: An alternative strategy involves incorporating a small chemical tag, such as an alkyne group, onto the this compound scaffold. researchgate.net This creates a probe that can be used in chemoproteomic experiments to identify all of its cellular binding partners, confirming known targets like PKC and potentially discovering new ones.

These rationally designed probes are powerful instruments for dissecting signaling pathways, validating drug targets, and understanding the molecular pharmacology of complex natural products like this compound.

Advanced Research Methodologies in Thymeleatoxin Studies

In vitro Cell-Based Assays and Systems

In vitro studies are fundamental to understanding the molecular impact of Thymeleatoxin. These assays provide controlled environments to dissect the compound's influence on specific cellular pathways and functions, particularly its role as a PKC activator.

Quantitative RT-PCR for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a key technique used to determine if this compound's effects on cells involve changes at the gene transcription level. This method allows for the precise measurement of specific mRNA transcripts.

In studies involving human retinal pigment epithelium (hRPE) cells, qRT-PCR was employed to assess the mRNA levels of PKCα following treatment with this compound. The research found that while this compound is a potent activator of PKCα, it did not cause a statistically significant increase in the mRNA expression of the kinase itself after 24 hours of treatment arvojournals.orgnih.gov. This finding suggests that this compound's primary mechanism of action is at the post-translational level—activating the existing enzyme—rather than upregulating its gene expression arvojournals.org. Similarly, studies on endothelial cells investigating the induction of heme oxygenase-1 (HO-1) used Northern blot analysis, a related technique, to show that this compound can induce HO-1 mRNA expression physiology.org.

Immunoblotting for Protein Expression and Translocation

Immunoblotting, commonly known as Western blotting, is a crucial technique for detecting specific proteins and, importantly, for observing their translocation between cellular compartments—a key indicator of PKC activation. Upon activation by compounds like this compound, PKC isoforms move from the cytosol to cellular membranes.

Western blot analysis has been instrumental in confirming this translocation effect. Studies on glioma cells and pulmonary artery endothelial cells demonstrated that treatment with this compound leads to a specific translocation of PKCα from the soluble cytosolic fraction to the membranous fraction arvojournals.orgnih.govphysiology.org. This redistribution is a hallmark of its activation arvojournals.org. Further analysis in glioma cells confirmed that this translocation and activation of PKCα occurred without affecting the localization of other isoforms like PKCɛ nih.gov. In endothelial cells, this translocation was observed within an hour of treatment physiology.org. This method provides clear evidence of the direct impact of this compound on the subcellular location and activation state of its primary molecular targets.

Kinase Activity Assays

Direct measurement of enzyme activity is essential to confirm the functional effects of this compound. Kinase activity assays are used to quantify the ability of a kinase, such as PKC, to phosphorylate its substrates.

This compound is frequently used in research as a selective activator of conventional PKC isoforms (cPKCs), namely PKCα, PKCβ, and PKCγ nih.govbham.ac.uk. Research has confirmed that this compound effectively enhances the kinase activity of PKCα arvojournals.org. The activation of these kinases initiates downstream signaling cascades that influence a variety of cellular processes, including cell cycle progression, gene expression, and cell migration arvojournals.orgnih.gov. The ability of this compound to potently and selectively activate these specific kinases makes it a valuable tool in studies designed to parse the distinct roles of different PKC isoforms in cellular signaling physiology.org.

Wound Healing and Transwell Chamber Assays for Cell Migration

To investigate the impact of this compound on cellular motility, researchers utilize cell migration assays. The wound healing (or scratch) assay and the Transwell chamber (or Boyden chamber) assay are two of the most common methods.

In a study on human retinal pigment epithelium (hRPE) cells, both techniques were used to analyze the role of PKCα activation by this compound in cell migration arvojournals.orgnih.govarvojournals.org.

Wound Healing Assay: A scratch was made in a confluent monolayer of hRPE cells. The rate at which the cells moved to "heal" or close the gap was measured over time. The results showed that the group treated with this compound healed significantly faster than the control group at 12, 15, and 20 hours, indicating that PKCα activation enhances cell migration arvojournals.orgnih.govarvojournals.org.

Transwell Chamber Assay: This assay involves a chamber with a porous membrane separating an upper and lower compartment. Cells are placed in the upper chamber and their movement through the pores to the lower chamber is quantified. In these experiments, significantly more hRPE cells migrated through the membrane in the this compound-treated group compared to the control group after 24 hours arvojournals.orgarvojournals.org.

These findings collectively demonstrate that this compound-induced PKCα activation plays a crucial role in promoting hRPE cell migration nih.gov.

Table 1: Effect of this compound on hRPE Cell Migration

An interactive table summarizing the key findings from the cell migration assays.

Assay Type Parameter Measured Result with this compound Conclusion
Wound Healing Assay Rate of wound closure Significantly faster than control at 12, 15, and 20 hours arvojournals.orgnih.govarvojournals.org. Enhances cell migration.

| Transwell Chamber Assay | Number of migrated cells | Significantly more cells migrated through the membrane after 24 hours arvojournals.orgarvojournals.org. | Promotes cell migration. |

Patch-Clamp Techniques for Ion Channel Characterization

The patch-clamp technique is the gold standard for studying ion channels, allowing for the measurement of electrical currents across the cell membrane. This methodology has been used to investigate how this compound, via PKC activation, modulates the function of various ion channels.

Whole-cell patch-clamp experiments have been performed on different cell types, including cardiomyocytes and pulmonary arterial smooth muscle cells researchgate.netphysiology.orgphysiology.org.

In rat ventricular cardiomyocytes, this compound was used as a PKC activator to study its effect on the inward-rectifier potassium current (IK1). The results showed that this compound inhibited approximately 84% of the barium-sensitive IK1 current, an effect that was abolished by a PKCβ inhibitor, indicating the specific involvement of this isoform nih.govresearchgate.net.

In pulmonary arterial smooth muscle cells, this compound was found to block BKCa (large-conductance calcium- and voltage-activated potassium) channels that had been opened by the cAMP activator forskolin physiology.org. Conversely, in another study on a different rat model, this compound was shown to activate BKCa channels, an effect mediated through cGMP-dependent protein kinase physiology.org. These differing results highlight the complexity of PKC signaling in various cellular contexts.

Cell-Free Systems for Biochemical Mechanism Elucidation

Cell-free systems, which consist of cell extracts or purified cellular components, offer a simplified environment to study biochemical processes without the complexity of a living cell. These systems allow for precise control over reaction conditions to dissect specific molecular interactions.

Research using cell-free assays has helped to characterize the direct effects of this compound on its targets.

Studies have analyzed the catalytic activity of specific proteins, like the RacGAP activity of β2-chimaerin, in cell-free systems. These experiments revealed that while acidic phospholipids (B1166683) enhance its activity, phorbol (B1677699) esters like PMA (which share a binding site with this compound) have no direct effect, suggesting complex regulatory mechanisms that differ between in vitro and cellular environments portlandpress.com.

A cell-free assay was used to investigate the stimulation of the superoxide-generating NADPH-oxidase system. In this system, a novel kinase activity stimulated by the related compound Resiniferatoxin (B1680534) (Rx) was found to potently activate the oxidase in vitro ucl.ac.uk.

The inhibitory effects of certain compounds on DNA synthesis have been evaluated in both cancer cells and cell-free systems, allowing for a direct comparison of activity at the cellular and biochemical levels thieme-connect.com.

Advanced Imaging Techniques for Cellular Dynamics

Advanced imaging techniques have revolutionized the study of cellular dynamics, offering unprecedented spatial and temporal resolution to visualize the effects of compounds like this compound in living cells. These methods allow researchers to observe the real-time localization and interaction of molecular targets, providing critical insights into the signaling pathways modulated by this potent toxin.

Live-cell imaging, often employing genetically encoded fluorescent reporters, is instrumental in monitoring the dynamic processes within cells upon exposure to this compound. frontiersin.orgnih.gov Techniques such as confocal microscopy enable the three-dimensional visualization of cellular structures and the tracking of fluorescently tagged proteins. For instance, the translocation of Protein Kinase C (PKC) is a key event in the signaling cascade initiated by phorbol esters like this compound. Using PKC tagged with a green fluorescent protein (PKC-GFP), researchers can directly observe its movement from the cytosol to the cell membrane in response to the compound. researchgate.netnih.gov

Super-resolution microscopy techniques, which bypass the diffraction limit of conventional light microscopy, offer even greater detail. Methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can achieve resolutions down to the nanometer scale, allowing for the visualization of molecular complexes and their precise localization within cellular compartments. nih.govnih.govumn.eduresearchgate.netresearchgate.net These approaches could be applied to study the clustering of PKC isoforms or the formation of specific signaling complexes at the membrane in response to this compound, providing a deeper understanding of its mechanism of action at the molecular level.

Table 1: Advanced Imaging Techniques in Cellular Dynamics Studies

TechniquePrincipleApplication in this compound Research (Potential)Key Advantages
Confocal MicroscopyUses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction.Visualizing the translocation of fluorescently tagged Protein Kinase C (PKC) from the cytosol to the cell membrane upon this compound exposure. researchgate.netnih.govImproved resolution and contrast over widefield microscopy; 3D imaging capabilities.
Live-Cell ImagingTime-lapse microscopy of living cells, often using fluorescent reporters to visualize dynamic processes. nih.govReal-time monitoring of signaling pathway activation, such as calcium influx or changes in protein phosphorylation, in response to this compound.Provides temporal information about cellular events as they occur.
Super-Resolution Microscopy (PALM, STORM)Stochastically activates and localizes individual fluorescent molecules to reconstruct an image with nanoscale resolution. nih.govnih.govumn.eduresearchgate.netresearchgate.netMapping the precise subcellular localization of this compound targets and the organization of signaling nanodomains.Resolution beyond the diffraction limit of light, enabling molecular-level visualization.

Proteomic and Metabolomic Profiling for Pathway Analysis

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a biological system, respectively. These approaches are invaluable for identifying the broader cellular pathways and networks affected by this compound.

Proteomic analyses, often utilizing mass spectrometry, can identify and quantify thousands of proteins in a single experiment. In the context of this compound, treating cells with the compound and comparing their proteome to untreated cells can reveal significant changes in protein expression. This can highlight the upregulation or downregulation of proteins involved in specific signaling pathways, cellular stress responses, or apoptosis. For instance, a quantitative proteomic study on cells exposed to other toxins has successfully identified alterations in proteins related to mitochondrial dysfunction and cell proliferation. nih.govnih.govresearchgate.net A similar approach with this compound could uncover novel targets and downstream effectors of its action.

Metabolomic profiling complements proteomics by analyzing the changes in the cellular metabolome. This can reveal alterations in metabolic pathways, such as energy metabolism or lipid biosynthesis, that are perturbed by this compound. For example, studies on daphnane (B1241135) diterpenoids have shown that they can significantly impact lipid metabolism. nih.gov By identifying the specific metabolites that are altered upon this compound exposure, researchers can gain a more complete picture of its cellular effects.

Liquid chromatography coupled with mass spectrometry (LC/MS) is a cornerstone technique for both proteomics and metabolomics, and it is particularly well-suited for the analysis of daphnane diterpenoids like this compound. researchgate.netmdpi.com In proteomics, LC/MS is used to analyze complex mixtures of peptides generated from protein digests, allowing for the identification and quantification of thousands of proteins.

For metabolomics and the direct analysis of this compound and its metabolites, LC/MS offers high sensitivity and selectivity. Various LC/MS methods have been developed for the detection and quantification of phorbol esters, a class of compounds structurally related to this compound. chromatographyonline.comnih.govnih.gov These methods often utilize reversed-phase chromatography to separate the compounds based on their hydrophobicity, followed by mass spectrometric detection. High-resolution mass spectrometry, such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides accurate mass measurements, which aids in the confident identification of this compound and its potential metabolites in complex biological matrices. chromatographyonline.comnih.govmdpi.com

Table 2: LC/MS Parameters for the Analysis of Related Daphnane Diterpenoids

ParameterDescriptionReference Example (for Phorbol Esters/Daphnane Diterpenoids)
Chromatography ColumnStationary phase for separation.Reversed-phase C18 column. mdpi.com
Mobile PhaseSolvents used to elute the compounds.Gradient of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid. nih.gov
Ionization SourceMethod to generate ions for mass analysis.Electrospray ionization (ESI). nih.gov
Mass AnalyzerSeparates ions based on their mass-to-charge ratio.Quadrupole-Orbitrap, Quadrupole Time-of-Flight (Q-TOF), FT-ICR. chromatographyonline.comnih.govmdpi.com

While LC/MS is generally preferred for the analysis of non-volatile and thermally labile compounds like this compound, Gas Chromatography/Mass Spectrometry (GC/MS) can be a valuable tool for analyzing certain metabolites or for profiling the volatile and semi-volatile compounds in a sample. For direct analysis of daphnane diterpenoids, derivatization would likely be necessary to increase their volatility and thermal stability. However, GC/MS is highly effective for the analysis of smaller molecules that might be involved in metabolic pathways affected by this compound.

Toxicogenomic Technologies for Predictive Toxicology

Toxicogenomics integrates genomics and transcriptomics to understand how the genome of a biological system responds to exposure to toxins. nih.gov By analyzing changes in gene expression on a genome-wide scale, researchers can identify the molecular initiating events and key pathways perturbed by a toxicant like this compound. This information is crucial for predictive toxicology, as it can help to classify compounds based on their mechanisms of action and to predict potential adverse outcomes.

Microarray and RNA-sequencing (RNA-seq) are the primary technologies used in toxicogenomic studies. These platforms allow for the simultaneous measurement of the expression levels of thousands of genes. By exposing cells or organisms to this compound and analyzing the resulting changes in the transcriptome, it is possible to identify gene signatures and pathways that are specifically modulated by the compound. For example, a toxicogenomic analysis could reveal the upregulation of genes involved in cellular stress responses, DNA damage repair, or inflammatory pathways. nih.govelsevierpure.comnih.govmdpi.com

The data generated from toxicogenomic studies can be used to build predictive models for toxicity. By comparing the gene expression profile induced by this compound to a database of profiles from well-characterized toxins, it may be possible to infer its potential hazards and to understand its mechanism of toxicity in greater detail. This approach can also aid in the identification of sensitive biomarkers of exposure and effect.

Future Research Directions and Translational Potential

Elucidation of Remaining Isozyme-Specificities in Complex Cellular Systems

Thymeleatoxin is known to be a selective activator of conventional-type Protein Kinase C (PKC) isozymes. capes.gov.br It exerts its effects by causing the translocation and down-regulation of multiple PKC isozymes. researcher.life The binding of this compound to the C1b domain of PKC is a critical aspect of its mechanism of action. researchgate.net However, the precise nuances of its interactions with the full spectrum of PKC isozymes within diverse and complex cellular environments remain an area of active investigation. Future research will focus on delineating the specific affinities and activation kinetics of this compound for each PKC isozyme. This deeper understanding is crucial, as different PKC isozymes can have opposing roles in cellular processes. Unraveling these specificities will be paramount for predicting the cellular response to this compound and for the development of more targeted therapeutic agents.

Deeper Exploration of Crosstalk Between Signaling Pathways

The activation of PKC by this compound does not occur in isolation. It initiates a cascade of events that leads to crosstalk with other critical signaling pathways. For instance, Protein Kinase A (PKA) signaling is recognized as a central hub that interacts with various other pathways, including the PKC pathway. nih.gov Furthermore, there is evidence of crosstalk between PKCα and transforming growth factor β (TGFβ) signaling, which are both key regulators of cell proliferation. nih.govresearchgate.net A significant area for future research is to map the intricate network of signaling pathways that are modulated by this compound-induced PKC activation. frontiersin.org This includes investigating the downstream effects on pathways such as the mitogen-activated protein kinase (MAPK) cascades and others that regulate cell growth, differentiation, and apoptosis. rupress.orgmdpi.com A comprehensive understanding of this signaling web will provide a more complete picture of this compound's cellular impact.

Detailed Molecular Dissection of Specific Cellular Processes (e.g., T-Tubule Endocytosis)

The transverse-tubule (T-tubule) system in cardiomyocytes is essential for efficient excitation-contraction coupling, and its disruption is a hallmark of heart failure. nih.govnih.govresearchgate.netresearchgate.net Recent studies have implicated PKC activation in the remodeling of T-tubules. nih.gov This raises the intriguing possibility that this compound could influence T-tubule dynamics, including the process of endocytosis. Future investigations will likely employ high-resolution imaging techniques to visualize the effects of this compound on T-tubule structure and function in real-time. A detailed molecular dissection of how this compound-mediated PKC activation impacts the proteins that regulate T-tubule formation and maintenance will be a key research focus.

Development of Next-Generation Analogues for Selective Target Modulation

The development of synthetic analogues of natural compounds is a well-established strategy for improving their therapeutic properties. nih.govmdpi.commdpi.comnih.govresearchgate.net A major goal in the field of this compound research is the creation of next-generation analogues with enhanced selectivity for specific PKC isozymes. By modifying the chemical structure of this compound, researchers aim to design molecules that can activate or inhibit particular isozymes with greater precision. This would allow for a more targeted modulation of cellular pathways, potentially leading to therapies with increased efficacy and reduced side effects. The synthesis and biological evaluation of these novel analogues will be a critical step towards realizing the full therapeutic potential of this class of compounds.

Application of Advanced Methodologies for Comprehensive Mechanistic Insights

Advancements in analytical and biophysical techniques are opening up new avenues for understanding the molecular mechanisms of compounds like this compound. nih.govmdpi.comnih.govyoutube.comyoutube.com Future research will increasingly rely on these sophisticated methods to gain a more comprehensive picture of this compound's interactions within the cell. Techniques such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) can provide real-time data on the binding kinetics and affinities of this compound with its protein targets. nih.gov Cryo-electron microscopy (cryo-EM) could be employed to visualize the three-dimensional structure of this compound in complex with PKC isozymes at atomic resolution. These advanced methodologies will be instrumental in providing unprecedented mechanistic insights that can guide the rational design of new and improved therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.